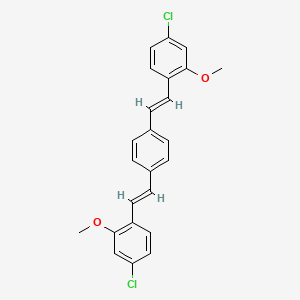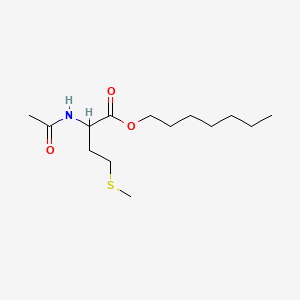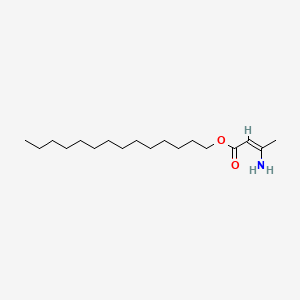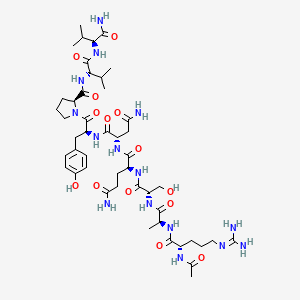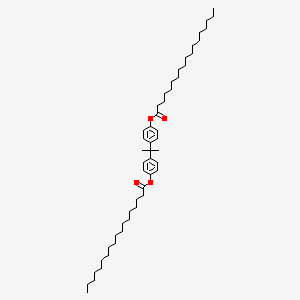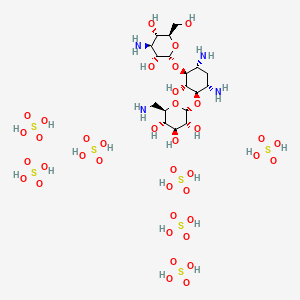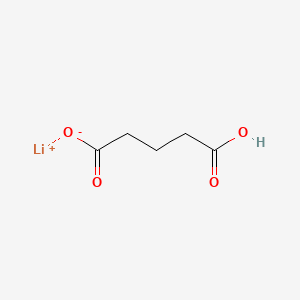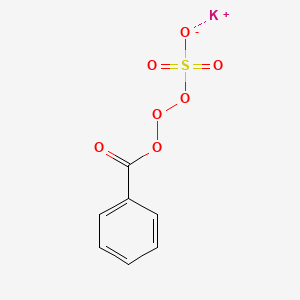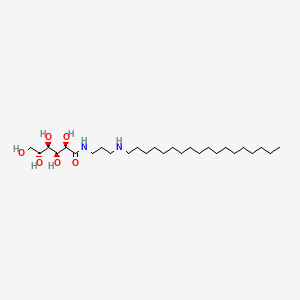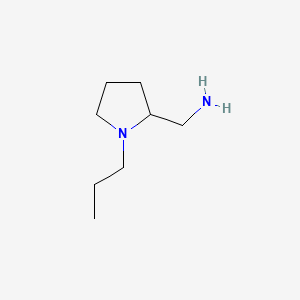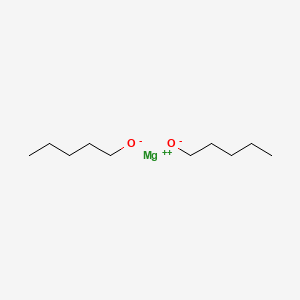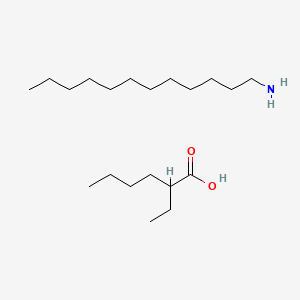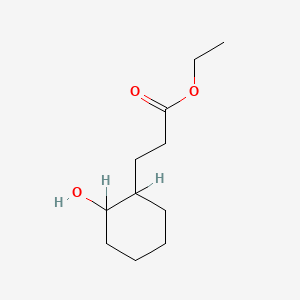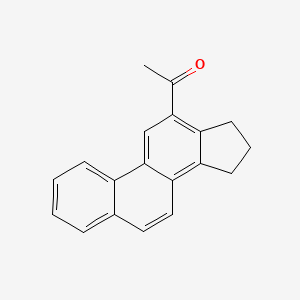
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl is a complex organic compound with a unique structure It is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]phenanthrene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ketone group to an alcohol.
Substitution: Various substituents can be introduced to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer activity.
作用機序
The mechanism of action of Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound shares a similar core structure but differs in the functional groups attached.
15H-Cyclopenta[a]phenanthrene: Another related compound with slight variations in its molecular structure.
Uniqueness
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
特性
CAS番号 |
2960-75-0 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC名 |
1-(16,17-dihydro-15H-cyclopenta[a]phenanthren-12-yl)ethanone |
InChI |
InChI=1S/C19H16O/c1-12(20)18-11-19-14-6-3-2-5-13(14)9-10-17(19)15-7-4-8-16(15)18/h2-3,5-6,9-11H,4,7-8H2,1H3 |
InChIキー |
CNZHJGOTNJRFOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2CCCC2=C3C=CC4=CC=CC=C4C3=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


